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Compound of Interest

Compound Name: Spiroglumide

Cat. No.: B159829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Spiroglumide, with the IUPAC name (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-

azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid, is a potent and selective antagonist of the

cholecystokinin B (CCK-B) receptor. As a derivative of proglumide, it exhibits high affinity for

the CCK-B/gastrin receptor and has been investigated for its role in regulating gastric acid

secretion and its potential therapeutic applications in gastrointestinal disorders. This document

provides a detailed overview of the synthesis protocol for Spiroglumide, summarizes its

biological activity, and describes the associated signaling pathway.

Chemical Properties
Property Value Source

IUPAC Name

(4R)-4-[(3,5-

dichlorobenzoyl)amino]-5-(8-

azaspiro[4.5]decan-8-yl)-5-

oxopentanoic acid

N/A

Synonyms CR 2194 N/A

CAS Number 137795-35-8 N/A

Molecular Formula C21H26Cl2N2O4 N/A

Molecular Weight 441.35 g/mol N/A
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Biological Activity
Spiroglumide is a selective antagonist of the CCK-B receptor, which is also known as the

gastrin receptor. Its antagonistic activity has been demonstrated in vivo, where it effectively

inhibits pentagastrin-induced gastric acid hypersecretion.

Assay Species Endpoint Value

Pentagastrin-induced

acid hypersecretion
Rat ID50 20.1 mg/kg (i.v.)[1]

Synthesis Protocol
The synthesis of Spiroglumide is a multi-step process. The following protocol is based on the

synthetic route described by Makovec et al. in the Journal of Medicinal Chemistry, 1992.

Materials and Reagents
(R)-Glutamic acid

Benzyl alcohol

Thionyl chloride

3,5-Dichlorobenzoyl chloride

8-Azaspiro[4.5]decane

Triethylamine (TEA)

Ethyl chloroformate

10% Palladium on activated charcoal (Pd/C)

Sodium hydroxide (NaOH)

Tetrahydrofuran (THF)
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Methanol

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexane

Magnesium sulfate (MgSO4)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO3)

Synthesis Workflow

Step 1: Protection of (R)-Glutamic Acid Step 2: Acylation Step 3: Amide Coupling
Step 4: Deprotection

 (R)-Glutamic acid  (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester 
 Benzyl alcohol, Thionyl chloride 

 (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester  (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid 
 3,5-Dichlorobenzoyl chloride, TEA, DCM 

 (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid  Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-yl)pentanoate 
 8-Azaspiro[4.5]decane, Ethyl chloroformate, TEA, THF 

 Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-yl)pentanoate  Spiroglumide 

 1. H2, Pd/C, Methanol
2. NaOH, THF/H2O 

Click to download full resolution via product page

Caption: Workflow for the synthesis of Spiroglumide.

Experimental Procedures
Step 1: Synthesis of (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester

Suspend (R)-Glutamic acid in benzyl alcohol.

Cool the mixture to 0 °C and slowly add thionyl chloride.

Allow the reaction to warm to room temperature and stir overnight.

Remove the solvent under reduced pressure.
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Purify the crude product by crystallization or column chromatography to yield the desired

protected amino acid.

Step 2: Synthesis of (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid

Dissolve (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester in dichloromethane (DCM).

Add triethylamine (TEA) to the solution.

Cool the mixture to 0 °C and add 3,5-dichlorobenzoyl chloride dropwise.

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

Wash the reaction mixture with dilute HCl and then with saturated NaHCO3 solution.

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

Purify the product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl

acetate in hexane).

Step 3: Synthesis of Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-

yl)pentanoate

Dissolve (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid in anhydrous

tetrahydrofuran (THF).

Add triethylamine (TEA) and cool the solution to -10 °C.

Slowly add ethyl chloroformate and stir for 15-30 minutes.

In a separate flask, dissolve 8-azaspiro[4.5]decane in anhydrous THF and add it to the

reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours.

Filter the reaction mixture and concentrate the filtrate.

Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over MgSO4, filter, and evaporate the solvent.

Purify the crude product by column chromatography.

Step 4: Synthesis of Spiroglumide (Deprotection)

Dissolve the product from Step 3 in methanol.

Add 10% Pd/C catalyst and subject the mixture to hydrogenation (e.g., using a balloon filled

with hydrogen gas or a Parr hydrogenator) at room temperature for several hours.

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Dissolve the resulting intermediate in a mixture of THF and water.

Add a solution of sodium hydroxide and stir at room temperature for a few hours until the

saponification is complete.

Acidify the reaction mixture with dilute HCl to precipitate the final product.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield

Spiroglumide.

Mechanism of Action and Signaling Pathway
Spiroglumide functions as a competitive antagonist at the CCK-B receptor. The CCK-B

receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand

gastrin, activates the Gq alpha subunit. This initiates a signaling cascade involving

phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads

to various cellular responses, including the stimulation of gastric acid secretion from parietal

cells. By blocking the binding of gastrin to the CCK-B receptor, Spiroglumide inhibits this

signaling cascade.
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Caption: CCK-B receptor signaling pathway and the inhibitory action of Spiroglumide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b159829?utm_src=pdf-body-img
https://www.benchchem.com/product/b159829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer
This document is intended for informational purposes only and should be used by qualified

professionals in a laboratory setting. The provided synthesis protocol is a general guideline and

may require optimization. All chemical manipulations should be performed with appropriate

personal protective equipment and in a well-ventilated fume hood. The user assumes all

responsibility for the safe handling and use of the chemicals and procedures described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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